molecular formula C24H20FN3O5S B2578545 (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866864-88-2

(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2578545
CAS No.: 866864-88-2
M. Wt: 481.5
InChI Key: YKSOAAMYEYUHIB-PNHLSOANSA-N
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Description

The compound (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene carboxamide derivative featuring a sulfonyl hydrazone moiety. Its structure includes a 4-fluoro-3-methylphenylsulfonyl group and a 4-methoxyphenyl carboxamide substituent. This article compares its structural, synthetic, and spectroscopic attributes with similar compounds.

Properties

IUPAC Name

(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-15-13-19(11-12-21(15)25)34(30,31)28-27-24-20(14-16-5-3-4-6-22(16)33-24)23(29)26-17-7-9-18(32-2)10-8-17/h3-14,28H,1-2H3,(H,26,29)/b27-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSOAAMYEYUHIB-PNHLSOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide , with the CAS number 866864-89-3 , is a synthetic derivative belonging to the class of chromene compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H20FN3O5S
  • Molecular Weight : 481.51 g/mol
  • Minimum Purity : >90%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory processes and cancer progression. The presence of the fluoro and methoxy groups enhances its lipophilicity and potential binding affinity to target proteins.

1. Enzyme Inhibition

Research indicates that derivatives similar to this compound exhibit inhibitory effects on key enzymes related to neurodegenerative diseases and inflammation, such as:

  • Cholinesterases (AChE and BChE) : These enzymes are critical in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown moderate inhibitory activity against these enzymes, which could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.
CompoundAChE IC50 (μM)BChE IC50 (μM)
(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}19.213.2
3b (similar derivative)10.47.7
3e (similar derivative)5.49.9

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that chromene derivatives can scavenge free radicals effectively.

3. Anticancer Potential

Preliminary studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways need further elucidation.

Study on Similar Compounds

A study published in PubMed evaluated the biological activities of chromene derivatives, revealing that compounds with halogen substitutions exhibited significant enzyme inhibition and anticancer activity. The study highlighted the importance of substituent groups in modulating biological effects.

Cytotoxicity Evaluation

In a comparative analysis, compounds structurally related to (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono} were tested against MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, suggesting a promising therapeutic avenue for further development.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Core Structure Substituents CAS Number Reference
Target Compound Chromene carboxamide 4-Fluoro-3-methylphenylsulfonyl hydrazone; 4-methoxyphenyl amide Not provided -
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide Chromene carboxamide 5-Chloro-2-fluorophenyl imino; 4-chlorophenyl amide 1327181-98-5
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Chromene carboxamide 3-Methoxyphenyl imino; 2-methoxyphenyl amide 400878-30-0
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide Chromene carboxamide 4-Methylphenyl imino; 4-(benzimidazol-2-yl)phenyl amide; 8-methoxy chromene 478343-13-4

Key Observations :

  • The target compound shares the chromene carboxamide core with analogues but differs in substituents.

Comparison with Analogues :

  • Compounds in and likely form via imino-group condensation, differing from the sulfonyl hydrazone pathway .
  • Triazole derivatives () require cyclization, absent in the target’s synthesis .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound Type Key IR Bands (cm⁻¹) Notable NMR Signals Predicted pKa Reference
Target Compound ~1663–1682 (C=O), ~1243–1258 (S=O) Aromatic protons (δ 6.5–8.5), NH (~10 ppm) Not available -
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) NH: δ 3150–3319 (IR); aromatic δ 7.0–8.2 -
Triazole-thiones 1247–1255 (C=S), no C=O Thione tautomer confirmed by absent S-H -
Chromene carboxamide () - - 10.75 ± 0.70

Analysis :

  • The absence of S-H bands (~2500–2600 cm⁻¹) in the target would confirm the hydrazone form over thiol tautomers .
  • Predicted pKa values (e.g., 10.75 for ) suggest moderate basicity, influenced by electron-donating substituents.

Substituent Effects and Electronic Properties

  • Electron-Withdrawing Groups (EWG) : Chloro and fluoro substituents (e.g., ) increase lipophilicity but reduce solubility.
  • Electron-Donating Groups (EDG) : Methoxy groups (target and ) enhance solubility and may improve bioavailability .
  • Sulfonyl Hydrazone vs.

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